Pioglitazone vs. Rosiglitazone: Divergent Lipid Profile Modification in Type 2 Diabetes
In a 24-week, double-blind, randomized controlled trial of 802 patients with type 2 diabetes and dyslipidemia, pioglitazone and rosiglitazone demonstrated significantly different effects on plasma lipids [1]. The study compared pioglitazone (30 mg daily titrated to 45 mg) against rosiglitazone (4 mg daily titrated to 4 mg twice daily).
| Evidence Dimension | Change in Plasma Lipids |
|---|---|
| Target Compound Data | Triglycerides: -51.9 mg/dL; HDL-C: +5.2 mg/dL; LDL-C: +12.3 mg/dL; LDL Particle Concentration: Reduced |
| Comparator Or Baseline | Rosiglitazone: Triglycerides: +13.1 mg/dL; HDL-C: +2.4 mg/dL; LDL-C: +21.3 mg/dL; LDL Particle Concentration: Increased |
| Quantified Difference | Net between-treatment difference: Triglycerides: 65 mg/dL (P<0.001); HDL-C: 2.8 mg/dL (P<0.001); LDL-C: 9.0 mg/dL (P<0.001) |
| Conditions | 24-week randomized controlled trial in patients with type 2 diabetes and dyslipidemia (n=802) |
Why This Matters
This substantial, statistically significant difference in lipid profile makes pioglitazone the preferred TZD for diabetic patients with concurrent dyslipidemia, a common comorbidity, directly influencing formulary and procurement decisions.
- [1] Goldberg RB, et al. A comparison of lipid and glycemic effects of pioglitazone and rosiglitazone in patients with type 2 diabetes and dyslipidemia. Diabetes Care. 2005;28(7):1547-54. View Source
